Cas no 1170969-32-0 (2-4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl-1-(2-methoxyethyl)-1H-indole)

2-4-(4-Methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl-1-(2-methoxyethyl)-1H-indole is a structurally complex heterocyclic compound featuring a thiazole-indole core functionalized with a methanesulfonylpiperazine moiety. Its design incorporates a methoxyethyl group, enhancing solubility and bioavailability. The methanesulfonylpiperazine unit contributes to strong binding affinity in biological systems, making it a promising candidate for pharmaceutical research, particularly in kinase inhibition or receptor modulation. The thiazole ring adds stability and potential for diverse interactions, while the indole scaffold is known for its pharmacological relevance. This compound's balanced physicochemical properties and modular structure make it suitable for further derivatization in medicinal chemistry applications.
2-4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl-1-(2-methoxyethyl)-1H-indole structure
1170969-32-0 structure
Product name:2-4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl-1-(2-methoxyethyl)-1H-indole
CAS No:1170969-32-0
MF:C20H24N4O4S2
MW:448.558961868286
CID:6368461
PubChem ID:44063350

2-4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl-1-(2-methoxyethyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 2-4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl-1-(2-methoxyethyl)-1H-indole
    • [2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
    • 2-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1H-indole
    • VU0649796-1
    • (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
    • F5655-1396
    • AKOS024516662
    • 1170969-32-0
    • Inchi: 1S/C20H24N4O4S2/c1-28-12-11-24-17-6-4-3-5-15(17)13-18(24)19-21-16(14-29-19)20(25)22-7-9-23(10-8-22)30(2,26)27/h3-6,13-14H,7-12H2,1-2H3
    • InChI Key: XJIHDYQJQUSRAH-UHFFFAOYSA-N
    • SMILES: C(C1=CSC(C2=CC3=C(N2CCOC)C=CC=C3)=N1)(N1CCN(S(C)(=O)=O)CC1)=O

Computed Properties

  • Exact Mass: 448.124
  • Monoisotopic Mass: 448.124
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 708
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121A^2
  • XLogP3: 1.4

2-4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl-1-(2-methoxyethyl)-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5655-1396-30mg
2-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1H-indole
1170969-32-0
30mg
$119.0 2023-09-09
Life Chemicals
F5655-1396-20μmol
2-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1H-indole
1170969-32-0
20μmol
$79.0 2023-09-09
Life Chemicals
F5655-1396-75mg
2-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1H-indole
1170969-32-0
75mg
$208.0 2023-09-09
Life Chemicals
F5655-1396-40mg
2-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1H-indole
1170969-32-0
40mg
$140.0 2023-09-09
Life Chemicals
F5655-1396-50mg
2-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1H-indole
1170969-32-0
50mg
$160.0 2023-09-09
Life Chemicals
F5655-1396-3mg
2-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1H-indole
1170969-32-0
3mg
$63.0 2023-09-09
Life Chemicals
F5655-1396-10mg
2-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1H-indole
1170969-32-0
10mg
$79.0 2023-09-09
Life Chemicals
F5655-1396-15mg
2-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1H-indole
1170969-32-0
15mg
$89.0 2023-09-09
Life Chemicals
F5655-1396-1mg
2-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1H-indole
1170969-32-0
1mg
$54.0 2023-09-09
Life Chemicals
F5655-1396-5mg
2-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1H-indole
1170969-32-0
5mg
$69.0 2023-09-09

Additional information on 2-4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl-1-(2-methoxyethyl)-1H-indole

Chemical Profile of 2-4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl-1-(2-methoxyethyl)-1H-indole (CAS No. 1170969-32-0) and Its Applications in Modern Research

2-4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl-1-(2-methoxyethyl)-1H-indole, identified by its CAS number 1170969-32-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes a thiazole core linked to an indole moiety. The presence of a 4-methanesulfonylpiperazine-1-carbonyl substituent further enhances its molecular complexity, making it a promising candidate for various applications in drug discovery and medicinal chemistry.

The structural composition of this compound suggests potential biological activities that are derived from the interplay of its functional groups. The thiazole ring is well-documented for its role in numerous bioactive molecules, often contributing to antimicrobial, anti-inflammatory, and antifungal properties. In contrast, the indole moiety is renowned for its involvement in a wide range of biological processes, including neurotransmitter signaling and immune responses. The combination of these two heterocyclic systems with the 4-methanesulfonylpiperazine-1-carbonyl group creates a molecular scaffold that is likely to exhibit unique pharmacological profiles.

Recent advancements in chemical biology have highlighted the importance of designing molecules with multifunctional scaffolds to enhance drug efficacy and reduce side effects. The compound in question exemplifies this approach by integrating multiple pharmacophoric elements into a single structure. Such design strategies are particularly relevant in the development of next-generation therapeutics, where precision and selectivity are paramount. The 2-methoxyethyl side chain appended to the thiazole ring may serve as a solubilizing group, improving the compound's bioavailability while also potentially influencing its interaction with biological targets.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for enzyme targets involved in critical cellular pathways. The 4-methanesulfonylpiperazine-1-carbonyl moiety, in particular, is often employed as a warhead in covalent inhibitor design due to its ability to form stable bonds with catalytic residues in enzymes. This feature has been leveraged in the development of targeted therapies for cancers and inflammatory diseases, where covalent inhibition can lead to prolonged receptor occupancy and improved therapeutic outcomes.

In the context of current research trends, this compound aligns with the growing interest in structure-based drug design (SBDD) and fragment-based drug discovery (FBDD). High-throughput screening (HTS) and virtual screening (VS) have become indispensable tools for identifying novel lead compounds, and molecules like this one provide rich structural diversity for such campaigns. Additionally, computational methods such as molecular docking and quantum mechanical calculations are increasingly used to predict binding affinities and optimize lead structures before experimental validation.

The thiazole-indole hybrid scaffold has been explored extensively for its potential as an antimicrobial agent. Recent studies have demonstrated that such hybrids can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. For instance, derivatives of thiazole-indole have shown promising activity against multidrug-resistant strains of *Staphylococcus aureus* and *Enterococcus faecalis*. The incorporation of the 4-methanesulfonylpiperazine-1-carbonyl group may further enhance these properties by introducing additional interactions with bacterial enzymes or membrane components.

Another area where this compound shows promise is in the treatment of neurological disorders. Indole derivatives are known to interact with various neurotransmitter receptors and ion channels, making them valuable candidates for drugs targeting central nervous system (CNS) disorders such as depression, anxiety, and neurodegenerative diseases. The presence of the 2-methoxyethyl group could modulate lipophilicity and blood-brain barrier penetration, which are critical factors for CNS drug development.

The synthesis of complex molecules like 2-4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl-1-(2-methoxyethyl)-1H-indole represents a significant challenge due to their intricate stereochemistry and multiple functional groups. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high fidelity. Techniques such as transition-metal-catalyzed cross-coupling reactions, organometallic chemistry, and palladium-mediated transformations have greatly facilitated the assembly of heterocyclic systems like this one.

In conclusion, CAS No. 1170969-32-0, corresponding to 2-4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-thiazol-2-yl-1-(2-methoxyethyl)-1H-indole, is a structurally sophisticated compound with diverse potential applications in pharmaceutical research. Its unique combination of heterocyclic moieties and functional groups positions it as a valuable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new biological pathways and mechanisms, compounds like this one will undoubtedly play an important role in shaping the future of medicine.

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